molecular formula C13H18N2 B3050731 4-(Diisopropylamino)benzonitrile CAS No. 282118-97-2

4-(Diisopropylamino)benzonitrile

Cat. No.: B3050731
CAS No.: 282118-97-2
M. Wt: 202.3 g/mol
InChI Key: TWFWUDXARNEXLJ-UHFFFAOYSA-N
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Description

4-(Diisopropylamino)benzonitrile is an organic compound with the molecular formula C13H18N2. It is known for its unique structural properties and its ability to undergo intramolecular charge transfer upon photo-excitation. This compound is of particular interest in the field of photochemistry due to its dual fluorescence and fast intramolecular charge transfer characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diisopropylamino)benzonitrile can be synthesized through a multi-step process involving the reaction of 4-chlorobenzonitrile with diisopropylamine. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Diisopropylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diisopropylamino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diisopropylamino)benzonitrile involves intramolecular charge transfer upon photo-excitation. When exposed to light, the compound undergoes a transition from a locally excited state to an intramolecular charge transfer state. This process is facilitated by the structural changes in the molecule, particularly the planarization of the amino group. The charge transfer leads to dual fluorescence, which is a key characteristic of this compound .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzonitrile: Similar in structure but has dimethyl groups instead of diisopropyl groups.

    4-(Diethylamino)benzonitrile: Contains diethyl groups instead of diisopropyl groups.

    4-(Dipropylamino)benzonitrile: Features dipropyl groups instead of diisopropyl groups.

Uniqueness

4-(Diisopropylamino)benzonitrile is unique due to its bulky diisopropyl groups, which influence its photophysical properties. The steric hindrance provided by the isopropyl groups affects the intramolecular charge transfer process, making it distinct from its analogs with smaller alkyl groups .

Properties

IUPAC Name

4-[di(propan-2-yl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFWUDXARNEXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376721
Record name 4-(DIISOPROPYLAMINO)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282118-97-2
Record name 4-(DIISOPROPYLAMINO)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes DIABN's fluorescence unique compared to similar molecules?

A1: Unlike its close relative 4-(dimethylamino)benzonitrile (DMABN), which only exhibits locally excited (LE) state emission, DIABN displays dual fluorescence. At room temperature, both LE and intramolecular charge transfer (ICT) state emissions are observed. [, ] This dual fluorescence makes DIABN a fascinating subject for studying the dynamics of excited states and intramolecular charge transfer processes.

Q2: How does temperature affect DIABN's fluorescence?

A2: Interestingly, the ICT fluorescence of DIABN crystals diminishes with decreasing temperature and disappears entirely below 60 K, leaving only LE emission. [] This suggests an energy barrier associated with the LE to ICT transition. Researchers have determined an activation energy (Ea) of ~4 kJ/mol for this transition. []

Q3: What is the structural basis for this temperature-dependent fluorescence behavior?

A3: The diisopropylamino group in DIABN plays a crucial role. While not undergoing full rotation, changes in its conformation relative to the benzonitrile moiety are believed to contribute to the LE to ICT transition and the observed activation energy. [] Time-resolved X-ray diffraction studies revealed a decrease in the torsional angle between the diisopropylamino group and the phenyl ring from 14 degrees in the ground state to 10 degrees in the ICT state. [] This suggests that subtle conformational changes, rather than a complete twist, influence the ICT process in DIABN.

Q4: Does the surrounding environment affect DIABN's fluorescence?

A4: Yes, while DIABN exhibits dual fluorescence in both crystalline form and alkane solvents, the specific emission characteristics can differ depending on the environment. [, ] This highlights the importance of considering environmental factors when studying the photophysical properties of DIABN.

Q5: How does the molecular structure of DIABN compare to similar compounds, and how does this relate to their fluorescence?

A5: Comparing the crystal structures of DIABN, DMABN, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), and 1-methyl-6-cyano-1,2,3,4-tetrahydroquinoline (NMC6) reveals key differences. [] While DIABN and NTC6 exhibit dual fluorescence in the gas phase, DMABN and NMC6 only show LE emission. [] This suggests that specific structural features, such as the bulky diisopropylamino group in DIABN, are crucial for promoting the formation of the ICT state.

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